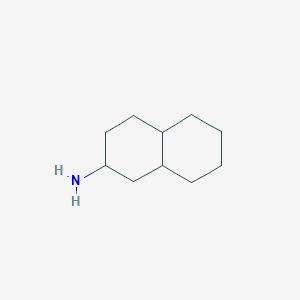

Decahydronaphthalen-2-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFROQSBSJYRALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CC(CCC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283186 | |

| Record name | decahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18649-65-5 | |

| Record name | NSC30287 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30287 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | decahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | decahydronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Decahydronaphthalen-2-amine

Abstract

Decahydronaphthalen-2-amine, also known as 2-aminodecalin, represents a fascinating saturated bicyclic scaffold with significant stereochemical complexity. This guide provides a comprehensive exploration of its structure, focusing on the conformational intricacies of the decalin core and the resulting stereoisomers. We will dissect the origins of isomerism arising from both the ring fusion (cis and trans) and the chiral center at the C-2 position. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and potential applications of these distinct molecular entities. The profound impact of stereochemistry on physicochemical properties and biological activity underscores the importance of a detailed understanding for rational drug design and development.

Introduction to the Decahydronaphthalene Scaffold

The decahydronaphthalene system, commonly referred to as decalin, is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is produced by the complete hydrogenation of naphthalene. The rigid, three-dimensional structure of the decalin core makes it a valuable scaffold in medicinal chemistry, offering a structurally robust framework for the spatial presentation of pharmacophoric features.[1][2] The introduction of functional groups, such as the amine at the 2-position, transforms this simple hydrocarbon into a versatile building block with significant potential for creating diverse chemical libraries.

The primary source of structural diversity in decalin derivatives arises from the stereochemistry of the ring junction. The two six-membered rings can be fused in two distinct, non-interconvertible ways: cis-decalin and trans-decalin.[3] This fundamental difference in the carbon skeleton dictates the overall shape and conformational flexibility of the molecule, which is the critical first layer of stereoisomerism we must consider.

The Decalin Core: Cis and Trans Isomerism

The stereochemical relationship at the two bridgehead carbons (C-4a and C-8a) defines the decalin isomer. In cis-decalin, the hydrogen atoms on the bridgehead carbons are on the same side of the molecule, whereas in trans-decalin, they are on opposite sides.[3]

Trans-Decalin: A Rigid, Conformationally Locked System

-

Structure: In trans-decalin, the two cyclohexane rings are fused via two equatorial positions. This arrangement results in a relatively flat and rigid structure.

-

Conformational Rigidity: A key characteristic of the trans-isomer is its inability to undergo ring flipping.[4][5] Attempting a chair-chair interconversion would require the fused bonds to adopt a diaxial arrangement, which is sterically impossible within the constraints of the six-membered ring. This conformational locking imparts a well-defined and predictable geometry.

-

Stability: Trans-decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol.[4][6] This increased stability is attributed to the absence of the steric strain caused by gauche-butane interactions that are present in the cis-isomer.[4][7]

Cis-Decalin: A Flexible, Interconverting System

-

Structure: The fusion in cis-decalin involves one axial and one equatorial bond. This creates a distinct "bent" or V-shape.

-

Conformational Flexibility: Unlike its trans counterpart, cis-decalin is conformationally mobile and can undergo ring flipping, interconverting between two equivalent chair-chair conformations.[5]

-

Energetics: The flexibility of cis-decalin comes at an energetic cost. The molecule suffers from steric strain due to three additional gauche-butane interactions compared to the trans isomer, making it the less stable of the two.[4]

The foundational differences between these two ring systems are summarized below.

| Feature | trans-Decalin | cis--Decalin |

| Bridgehead H Atoms | Opposite Sides | Same Side |

| Ring Fusion | Di-equatorial | Axial-Equatorial |

| Overall Shape | Relatively Flat | Bent / V-Shaped |

| Conformational Flexibility | Rigid, Locked | Flexible, Ring Flips |

| Relative Stability | More Stable | Less Stable |

Stereoisomers of this compound

With the amine group (NH₂) at the C-2 position, we introduce a new chiral center. This, combined with the cis/trans isomerism of the decalin core, leads to the generation of multiple stereoisomers. The spatial arrangement of the amine group (axial vs. equatorial) is a critical determinant of the final isomer's identity and properties.

Let's systematically analyze the possible stereoisomers:

Isomers of trans-Decahydronaphthalen-2-amine

The rigid trans-decalin framework means that a substituent at C-2 can exist in either an axial or an equatorial position, and these two are distinct diastereomers.

-

Equatorial Amine: The amine group can be in an equatorial position.

-

Axial Amine: The amine group can be in an axial position.

Furthermore, the overall trans-decalin structure is chiral, and so is the C-2 carbon. This results in two pairs of enantiomers. Therefore, there are a total of four stereoisomers for trans-decahydronaphthalen-2-amine.

Isomers of cis-Decahydronaphthalen-2-amine

The analysis for the cis-isomer is more complex due to its conformational flexibility. An amine group that is equatorial in one chair conformation will become axial upon ring flipping, and vice-versa.[5] However, due to steric interactions, the conformation with the amine group in the equatorial position is generally favored. Similar to the trans case, the introduction of the C-2 substituent makes the molecule chiral, leading to pairs of enantiomers. This also results in a total of four stereoisomers for cis-decahydronaphthalen-2-amine.

The following diagram illustrates the logical breakdown of the stereoisomers.

Caption: Logical breakdown of this compound stereoisomers.

Spectroscopic Characterization and Differentiation

Distinguishing between these closely related stereoisomers is a significant analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose.[8][9]

¹H NMR Spectroscopy Insights

The key to differentiation lies in the conformational properties of the isomers.[10][11]

-

trans-Isomers: Due to the rigid, locked conformation of the trans-decalin core, the axial and equatorial protons have distinct and well-defined chemical shifts. The ¹H NMR spectrum will typically show broad, complex, and well-resolved signals corresponding to these fixed environments.[12]

-

cis-Isomers: The rapid chair-chair interconversion in cis-decalin at room temperature results in the averaging of axial and equatorial proton signals.[12] This leads to a ¹H NMR spectrum with fewer and sharper signals compared to the trans-isomer.[5][12]

The proton attached to the carbon bearing the amine group (the H-2 proton) is particularly diagnostic. Its coupling constants (J-values) to adjacent protons can reveal its axial or equatorial orientation, helping to distinguish between diastereomers of the trans series.

Protocol: Chiral Resolution of Amines

Since enantiomers have identical NMR spectra under normal conditions, their separation and identification require chiral methods.[8] A classic and robust method is diastereomeric salt formation.[13]

Objective: To resolve a racemic mixture of a this compound stereoisomer.

Principle: The racemic amine is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a mixture of diastereomeric salts.[14] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[13]

Materials:

-

Racemic this compound

-

Enantiomerically pure (+)-Tartaric acid (or another chiral acid like mandelic acid)

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in warm methanol. Causality: Using a sub-stoichiometric amount of the resolving agent often facilitates the crystallization of the less soluble diastereomeric salt.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to promote crystallization. The less soluble diastereomeric salt should precipitate.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by cold diethyl ether to remove any soluble impurities.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add 1 M NaOH solution until the pH is >10. This will deprotonate the amine, breaking the salt.

-

Extraction: Extract the free amine into a separatory funnel using dichloromethane (3x volumes).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield one enantiomer of the amine.

-

Analysis: The optical purity of the resolved enantiomer should be determined using chiral HPLC or by measuring its specific rotation with a polarimeter.

The following workflow diagram visualizes this classical resolution process.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Applications in Medicinal Chemistry and Drug Development

The decalin scaffold is a bioisostere of other cyclic systems and its rigid nature is highly desirable in drug design. By locking bond rotations, a rigid scaffold can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity. Amines are crucial functional groups in pharmaceuticals, often involved in key binding interactions or improving pharmacokinetic properties like solubility.[15]

The stereochemistry of a drug candidate is paramount. Different stereoisomers of a molecule often exhibit vastly different pharmacological and toxicological profiles.[16] For example, the specific 3D arrangement of the amine and the shape of the decalin core will determine how a this compound derivative fits into a protein's binding pocket. Therefore, the ability to synthesize and isolate specific stereoisomers is not merely an academic exercise but a critical requirement for developing safe and effective medicines.[17] Modern biocatalysis, for instance, offers powerful methods for the stereoselective synthesis of chiral amines, providing greener and more efficient alternatives to classical resolution.[17]

Conclusion

This compound is a structurally rich molecule whose stereochemical landscape is defined by the interplay between the cis/trans fusion of its core and the chirality at the C-2 position. The rigid trans-isomers and the flexible cis-isomers present distinct conformational profiles, which can be effectively probed using NMR spectroscopy. The separation of the resulting enantiomers and diastereomers, through techniques like chiral resolution, is essential for any application in drug development. A thorough understanding and control of this stereochemistry are fundamental to harnessing the full potential of this versatile chemical scaffold.

References

-

Homework.Study.com. (n.d.). Which isomer is more stable, cis-decalin or trans-decalin? Explain. Retrieved from [Link]

-

Slideshare. (n.d.). Decalins | PPT. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). trans- and cis-Decalin. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 4.9: Conformations of Polycyclic Molecules. Retrieved from [Link]

-

Dalal Institute. (n.d.). Decalins. Retrieved from [Link]

-

Office of Scientific and Technical Information (OSTI). (n.d.). Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. Retrieved from [Link]

-

PubMed. (n.d.). Stereoisomers of ketoconazole: preparation and biological activity. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Medicinal Chemistry of Aminocyclitols. Retrieved from [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

-

Pearson+. (2024). Two stereoisomers of a bromodecalin are shown. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

ResearchGate. (2025). Medicinal Chemistry of Aminocyclitols | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

-

YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2018). NMR analysis of stereoisomer?. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

-

MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

-

University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved from [Link]

-

Northwestern University. (n.d.). Applications for Medicinal Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthalenol, decahydro-. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminotetralin. Retrieved from [Link]

Sources

- 1. Medicinal chemistry of aminocyclitols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Decalins | PPT [slideshare.net]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. decalins.html [ursula.chem.yale.edu]

- 7. homework.study.com [homework.study.com]

- 8. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 9. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. diplomatacomercial.com [diplomatacomercial.com]

- 16. Stereoisomers of ketoconazole: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Technical Guide: Physicochemical Properties & Applications of Decahydronaphthalen-2-amine

[1][2][3]

Executive Summary & Safety Distinction

Compound: Decahydronaphthalen-2-amine (also known as 2-Aminodecalin) CAS: 18649-65-5 Molecular Formula: C₁₀H₁₉N Molecular Weight: 153.27 g/mol [1][2][3]

CRITICAL SAFETY DISTINCTION: Researchers must distinguish this compound from its aromatic analog, 2-Naphthylamine (CAS 91-59-8) .[1][2][3] While 2-Naphthylamine is a potent human carcinogen (bladder cancer), This compound is the fully saturated, aliphatic amine.[1][2][3] It is generally classified as a skin/eye irritant (GHS H314/H318) but lacks the planar aromatic intercalation properties associated with the toxicity of its unsaturated precursor.[2][3]

Stereochemical Landscape: The Decalin Scaffold

The physicochemical behavior of this compound is dictated entirely by its stereochemistry.[1][2][3] Unlike simple cyclohexylamines, the decalin core introduces a fused-ring complexity that "locks" or "enables" conformational mobility.[1][2][3]

The Four-Isomer Problem

The molecule possesses three stereocenters (C1, C6, and the amine-bearing C2), but the fusion of the rings simplifies this into two primary families: Cis-fused and Trans-fused .[1][2][3]

-

Trans-Decalin Core: The bridgehead hydrogens are anti (180° dihedral).[2][3] The ring system is rigid and cannot ring-flip.[1][2][3] The amine at C2 is locked in either an axial or equatorial position.[2][3]

-

Cis-Decalin Core: The bridgehead hydrogens are syn.[1][2][3] The ring system is flexible and exists in a dynamic equilibrium between two chair-chair conformers.[1][2][3]

This results in four primary diastereomers that must be separated for precise medicinal chemistry applications:

Visualization of Stereochemical Hierarchy

The following diagram illustrates the relationship between the conformational locking of the core and the resulting amine orientation.

Caption: Stereochemical hierarchy showing the divergence between the rigid trans-scaffold and the flexible cis-scaffold.

Physicochemical Profile

The values below represent the trans-isomer (equatorial) unless otherwise noted, as it is the most common pharmacophore scaffold due to its stability.[2][3]

| Property | Value / Range | Context & Mechanistic Insight |

| pKa (Conjugate Acid) | 10.6 – 10.8 | Typical of secondary aliphatic amines (cf.[1][2][3][4] cyclohexylamine pKa 10.66).[2][3] The axial amine often exhibits a slightly lower pKa (0.2–0.4 units) due to 1,3-diaxial steric compression destabilizing the protonated ammonium species.[2][3] |

| LogP (Lipophilicity) | 2.7 – 3.1 | Highly lipophilic compared to aromatic analogs.[1][2][3][4] The saturated carbocycle adds significant hydrophobic bulk, making it an excellent blood-brain barrier (BBB) penetrating scaffold.[1][2][3] |

| Boiling Point | 225°C – 235°C | Estimated at 760 mmHg.[1][2][3][4] Significantly lower than 2-naphthylamine (306°C) due to the loss of π-π stacking interactions.[1][2][3] |

| Density | 0.92 g/mL | Lower density than water; typical for saturated bicyclic hydrocarbons.[1][2][3][4] |

| Solubility | < 1 mg/mL (Water) | Hydrophobic core dominates.[1][2][3][4] Freely soluble in DCM, DMSO, and Methanol.[2][3] Formation of HCl or Tartrate salts dramatically increases aqueous solubility.[2][3] |

| H-Bond Donors/Acceptors | 1 / 1 | The primary amine acts as both.[1][2][3][4] In the trans-isomer, the equatorial amine is highly accessible for H-bonding in receptor pockets.[1][2][3] |

Synthetic Routes & Isomer Resolution

Preferred Synthesis: Reductive Amination (Green Route)

Avoid the hydrogenation of 2-naphthylamine due to toxicity risks.[1][2][3] The industry-standard approach utilizes 2-Decalone .[1][2][3]

-

Reagents: Ammonium Acetate (

), Sodium Cyanoborohydride (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Mechanism: Formation of the iminium ion followed by in-situ hydride reduction.[2][3]

-

Stereochemical Outcome: Hydride attack occurs preferentially from the less hindered face.[2][3] In trans-2-decalone, this favors the formation of the equatorial amine (thermodynamic product).[1][2][3]

Protocol: Classical Optical Resolution

To isolate a single enantiomer/diastereomer from the synthetic mixture, fractional crystallization with chiral acids is the gold standard.[2][3]

Step-by-Step Methodology:

-

Salt Formation: Dissolve crude racemic amine (10 mmol) in hot ethanol. Add equimolar (10 mmol) (R,R)-(+)-Tartaric acid .

-

Nucleation: Allow the solution to cool slowly to room temperature over 12 hours. The less soluble diastereomeric salt (typically the trans-amine tartrate) will crystallize.[1][2][3]

-

Filtration & Wash: Filter the white crystals and wash with cold ethanol.

-

Liberation: Resuspend crystals in water and basify with 2M NaOH to pH > 12. Extract with DCM to recover the enantiopure free base.[2][3]

-

Validation: Check optical rotation

and melting point.

Analytical Characterization

Validating the isomer identity is critical.[2][3] Standard 1D NMR is often insufficient due to signal overlap.[1][2][3]

NMR Signatures ( H-NMR, 400 MHz, CDCl )

-

H2 Methine Proton (The "Tell"):

-

Trans-isomer (Equatorial Amine): The H2 proton is Axial .[1][2][3] It appears as a broad multiplet (tt) with large coupling constants (

Hz) due to coupling with axial protons at C1 and C3.[1][3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Cis-isomer (or Axial Amine): The H2 proton is Equatorial .[1][2][3] It appears as a narrow multiplet (br s or narrow q) with small coupling constants (

Hz).[1][3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Mass Spectrometry[1][2][3][4]

-

Ionization: ESI+

-

Parent Ion:

m/z.[3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Fragmentation: Distinctive loss of

(M-17) followed by ring opening fragmentation patterns characteristic of the decalin core.[3]ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Pharmaceutical Applications

The decalin scaffold serves as a bioisostere for adamantane or a lipophilic spacer in drug design.[2][3]

-

NMDA Receptor Antagonists: Decalin derivatives are explored as analogs to Memantine .[2][3] The lipophilic cage fits into the channel pore of the NMDA receptor.[2][3] The trans-isomer is preferred for its rigidity, which minimizes entropic penalty upon binding.[1][2][3]

-

DPP-4 Inhibitors (Structural Homology): While Saxagliptin uses an adamantane-fused pyrrolidine, 2-aminodecalin scaffolds have been investigated as "spacer" domains to position the catalytic nitrile group at the precise distance from the serine protease active site.[1][2][3]

-

Chiral Auxiliaries: Enantiopure 2-aminodecalin is used in asymmetric synthesis to induce chirality in aldol reactions, acting similarly to chiral cyclohexylamines but with greater steric bulk.[2][3]

References

An In-Depth Technical Guide to Decahydronaphthalen-2-amine: Navigating Stereochemistry in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decahydronaphthalen-2-amine, a saturated bicyclic amine, represents a pivotal structural motif in medicinal chemistry. Its rigid, three-dimensional scaffold offers a unique framework for the design of novel therapeutic agents. However, the inherent stereoisomerism of the decalin ring system presents both a challenge and an opportunity in drug development. This guide provides a comprehensive technical overview of this compound, with a focus on the distinct properties and synthesis of its cis and trans isomers, and their relevance in the design of targeted therapeutics.

Nomenclature and Stereoisomerism: The Decalin Core

The decahydronaphthalene ring system, commonly known as decalin, is formed by the fusion of two cyclohexane rings. This fusion can result in two distinct diastereomers: cis-decalin and trans-decalin. This stereochemical difference at the ring junction profoundly influences the overall shape and conformational flexibility of the molecule.

The IUPAC name for the parent structure without specified stereochemistry is 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine , with the general CAS number 18649-65-5 .[1] However, for drug discovery and development, it is crucial to distinguish between the specific isomers.

Table 1: CAS Numbers and IUPAC Nomenclature of this compound Isomers and Parent Skeletons

| Compound | CAS Number | IUPAC Name |

| This compound (Isomer mixture) | 18649-65-5 | 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine[1] |

| cis-Decahydronaphthalene | 493-01-6 | cis-Bicyclo[4.4.0]decane[2][3] |

| trans-Decahydronaphthalene | 493-02-7 | trans-Bicyclo[4.4.0]decane[4] |

Note: Specific CAS numbers for the individual cis and trans isomers of this compound are not consistently reported in major chemical databases. Researchers should rely on careful characterization and stereochemically controlled synthesis to define the specific isomer in their work.

The trans-isomer is conformationally rigid, while the cis-isomer can undergo a ring-flip, leading to different conformational populations.[5] This difference in three-dimensional structure is a key determinant of how these molecules interact with biological targets.

Figure 1: Conformational differences between cis- and trans-decalin isomers.

Synthesis of this compound Isomers

The stereoselective synthesis of cis- and trans-decahydronaphthalen-2-amine is a critical step in harnessing their potential for drug discovery. The choice of starting material and reaction conditions dictates the stereochemical outcome.

General Synthetic Strategies

Common synthetic routes to decahydronaphthalen-2-amines often start from readily available precursors such as 2-naphthol, 2-naphthylamine, or 2-decalone.

-

Catalytic Hydrogenation of 2-Naphthylamine: The complete hydrogenation of 2-naphthylamine over catalysts like rhodium or ruthenium can yield a mixture of this compound isomers. The ratio of cis to trans isomers is highly dependent on the catalyst, solvent, and reaction conditions. It's important to note that 2-naphthylamine is a known carcinogen and should be handled with extreme caution.

-

Reductive Amination of 2-Decalone: A versatile method involves the reductive amination of cis- or trans-2-decalone. The stereochemistry of the starting decalone can influence the stereochemistry of the resulting amine. The reaction typically proceeds via an intermediate oxime, which is then reduced.

-

From Decahydro-2-naphthol: The corresponding alcohol, decahydro-2-naphthol, can be converted to the amine through various methods, such as the Mitsunobu reaction followed by hydrolysis of the resulting phthalimide.

Stereoselective Synthesis Protocols

Achieving high diastereoselectivity is paramount for elucidating the structure-activity relationships of the individual isomers.

Protocol 1: Stereoselective Synthesis of trans-Decahydronaphthalen-2-amine from trans-Decahydro-2-naphthol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Mesylation of trans-Decahydro-2-naphthol

-

Dissolve trans-decahydro-2-naphthol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) dropwise.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Azide Substitution

-

Dissolve the crude mesylate in dimethylformamide (DMF).

-

Add sodium azide (3.0 eq) and heat the mixture to 80-90 °C.

-

Stir for 12-18 hours, monitoring by TLC.

-

Cool the reaction to room temperature and pour into water.

-

Extract with diethyl ether (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide.

Step 3: Reduction to the Amine

-

Dissolve the crude azide in methanol or ethanol.

-

Add palladium on carbon (10 mol%) as a catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude trans-decahydronaphthalen-2-amine.

-

Purify the product by column chromatography or distillation.

Figure 2: Synthetic workflow for trans-decahydronaphthalen-2-amine.

Spectroscopic Characterization

Distinguishing between the cis and trans isomers of this compound is readily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum is a key indicator of the isomer's symmetry. Due to its rigid C₂ symmetry, trans-decalin and its derivatives typically show fewer signals than the corresponding cis-isomers, which are less symmetrical and conformationally mobile.[6]

Table 2: Expected ¹³C NMR Signals for this compound Isomers

| Isomer | Expected Number of ¹³C Signals |

| trans-Decahydronaphthalen-2-amine | 5 (due to symmetry) |

| cis-Decahydronaphthalen-2-amine | Up to 10 (due to lack of symmetry and potential for conformational isomers) |

¹H NMR Spectroscopy

The ¹H NMR spectra of decalin systems can be complex due to extensive spin-spin coupling. However, the signals for the protons on the carbon bearing the amine group and the bridgehead protons can provide valuable structural information. In the rigid trans-isomer, distinct axial and equatorial protons will show different chemical shifts and coupling constants. In the cis-isomer, conformational averaging can lead to broader signals or an average chemical shift.[7]

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of this compound. The molecular ion peak will appear at an odd m/z value due to the presence of a single nitrogen atom (the "Nitrogen Rule"). The fragmentation patterns can also provide clues to the structure, with common fragmentation pathways involving the loss of the amine group or cleavage of the decalin ring system. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery

The rigid, lipophilic scaffold of this compound has made it an attractive building block in the design of various therapeutic agents, particularly those targeting the central nervous system (CNS).

Dopamine Agonists

Derivatives of 2-aminotetralin, a structurally related compound, have been extensively studied as dopamine agonists.[8] The this compound framework offers a more three-dimensional and lipophilic alternative for exploring the dopamine receptor binding pocket. The stereochemistry of the decalin ring and the substituents on the amine are critical for receptor affinity and selectivity.

Other CNS Applications

The this compound scaffold has been incorporated into molecules targeting a range of other CNS receptors and enzymes, leveraging its ability to present functional groups in well-defined spatial orientations.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable scaffold in modern drug discovery, offering a unique combination of rigidity and three-dimensionality. A thorough understanding of the distinct properties of its cis and trans isomers is essential for the rational design of new therapeutic agents. Stereocontrolled synthesis and detailed spectroscopic characterization are critical for advancing our understanding of how these fascinating molecules interact with biological systems. This guide serves as a foundational resource for researchers embarking on the exploration of this versatile chemical entity.

References

-

PubChem. This compound. [Link]

-

Haz-Map. cis-Decahydronaphthalene. [Link]

-

U.S. Environmental Protection Agency. Naphthalene, decahydro-, trans-. [Link]

-

NIST. Naphthalene, decahydro-2-methyl-. [Link]

-

Master Organic Chemistry. Fused Rings: Cis and Trans Decalin. [Link]

-

Dalal Institute. Decalins. [Link]

-

Chemistry Steps. Cis and Trans Decalin. [Link]

-

OSTI.gov. Stereocontrolled syntheses of functionalized cis- and trans-siladecalins. [Link]

-

PubChem. 2-Naphthalenol, decahydro-. [Link]

-

National Center for Biotechnology Information. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones. [Link]

-

Royal Society of Chemistry. Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. [Link]

-

PubMed. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration. [Link]

Sources

- 1. This compound | C10H19N | CID 232602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 顺式十氢萘 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. cis-Decahydronaphthalene - Hazardous Agents | Haz-Map [haz-map.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. Cerebral dopamine agonist properties of some 2-aminotetralin derivatives after peripheral and intracerebral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Landscape of Decahydronaphthalen-2-amine

An In-depth Technical Guide to the Spectral Analysis of Decahydronaphthalen-2-amine

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of molecular scaffolds is paramount. This compound, also known as 2-aminodecalin, represents a foundational saturated bicyclic amine whose utility in synthesis is dictated by its stereochemistry. The conformational intricacies of the fused ring system, combined with the orientation of the amine substituent, give rise to distinct stereoisomers, each with unique physical, chemical, and pharmacological properties. A thorough understanding of their spectral characteristics is therefore not merely academic but a prerequisite for their effective application.

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. Rather than presenting a simple data repository, this document serves as a technical manual, elucidating the principles behind spectral interpretation and stereochemical assignment for this important class of molecules. We will explore how the subtle interplay of ring fusion (cis vs. trans) and substituent orientation (axial vs. equatorial) manifests in the spectral data, providing a roadmap for the unambiguous characterization of these isomers.

The decahydronaphthalene (decalin) core can exist as two distinct diastereomers: trans-decalin, where the bridgehead hydrogens are on opposite sides of the ring system, and cis-decalin, where they are on the same side. The trans isomer is a conformationally rigid "double-chair" structure, while the cis isomer is flexible and can undergo a ring-flip between two equivalent chair-chair conformations.

When an amine group is introduced at the C-2 position, further isomerism arises based on its axial or equatorial orientation. This results in four principal, non-interconverting stereoisomers that are the focus of this guide.

Caption: Key stereoisomers of this compound.

¹H NMR Spectroscopy: A Probe into 3D Structure

Proton NMR spectroscopy is the most powerful tool for determining the stereochemistry of 2-aminodecalin isomers. The chemical shift (δ) and, crucially, the spin-spin coupling constants (J) of the C2-proton (the methine proton attached to the same carbon as the amino group) provide unambiguous evidence for its orientation.

Causality of Experimental Observations

The key to distinguishing isomers lies in the rigid chair conformations of the six-membered rings. The coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

-

Axial-Axial (J_ax,ax_) Coupling: Protons in an axial-axial relationship have a dihedral angle of ~180°, resulting in a large coupling constant, typically 8-13 Hz.

-

Axial-Equatorial (J_ax,eq_) and Equatorial-Equatorial (J_eq,eq_) Coupling: These relationships involve dihedral angles of ~60°, leading to small coupling constants, typically 2-5 Hz.

For a proton at the C-2 position, its orientation determines its coupling pattern with the neighboring protons at C-1 and C-3.

-

Equatorial C2-Proton: An equatorial proton is adjacent to one axial and one equatorial proton on each neighboring methylene group (C-1 and C-3). It will therefore exhibit only small couplings (J_eq,ax_ and J_eq,eq_), appearing as a broad, poorly resolved multiplet or a narrow multiplet with small J-values.

-

Axial C2-Proton: An axial proton is adjacent to two axial protons and two equatorial protons. It will display at least two large axial-axial couplings, resulting in a well-resolved multiplet that is significantly wider, often appearing as a triplet of triplets or a quartet with large J-values.

Predicted ¹H NMR Data for the C2-Proton

| Isomer Configuration | C2-NH₂ Orientation | C2-H Orientation | Expected C2-H Chemical Shift (δ, ppm) | Expected C2-H Coupling Pattern & J-values (Hz) |

| trans | Equatorial | Axial | ~2.7 - 3.1 | Wide multiplet (triplet of triplets), J ≈ 9-12 (ax,ax) and 3-5 (ax,eq) |

| trans | Axial | Equatorial | ~3.2 - 3.6 | Narrow multiplet or broad singlet, J ≈ 2-5 |

| cis (averaged) | Equatorial | Axial | ~2.8 - 3.2 | Averaged couplings, likely a complex multiplet |

| cis (averaged) | Axial | Equatorial | ~3.3 - 3.7 | Averaged couplings, likely a complex multiplet |

Note: The chemical shift of an axial proton is typically further downfield than its equatorial counterpart due to deshielding effects from 1,3-diaxial interactions.

Caption: Workflow for ¹H NMR-based assignment of amine orientation.

¹³C NMR Spectroscopy: A Fingerprint of Molecular Symmetry

Carbon-13 NMR spectroscopy provides complementary information, primarily related to the symmetry of the isomer. The number of unique carbon signals in the spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule.

Predicting ¹³C Spectral Features

-

Symmetry and Number of Signals: A perfectly symmetric isomer will show fewer than 10 signals. For instance, a trans-decalin derivative with C₂ symmetry might display only 5 signals. Less symmetric isomers, which are the majority for this substituted system, will exhibit 10 distinct signals for the 10 carbon atoms of the decalin core.

-

Chemical Shifts: The chemical shifts are influenced by steric and electronic effects.

-

C-2: The carbon atom bearing the amino group will be significantly shifted downfield to approximately 50-60 ppm.

-

γ-gauche effect: A key diagnostic feature in distinguishing stereoisomers is the γ-gauche effect. An axial substituent introduces a steric interaction with the other axial hydrogens at the γ-positions (C-4, C-8a), causing the signals for these γ-carbons to be shielded (shifted upfield by 5-7 ppm) compared to their counterparts in the equatorial isomer.

-

A ¹³C NMR spectrum for a generic this compound is available in public databases.[1] Analysis of this spectrum within the context of the principles above can help narrow down the possible isomeric composition of the sample.

| Isomer Configuration | Expected Number of ¹³C Signals | Key Diagnostic Feature |

| trans (most isomers) | 10 | Absence or presence of γ-gauche shielding on C4/C8a. |

| cis (most isomers) | 10 | Averaged chemical shifts due to ring flipping. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of the key functional groups but is less powerful for detailed stereochemical assignment in this case. The spectrum is dominated by absorptions from the primary amine and the saturated hydrocarbon framework.

-

N-H Stretching: Primary amines (R-NH₂) show two characteristic medium-intensity bands in the 3400-3250 cm⁻¹ region.[2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.

-

N-H Bending (Scissoring): A medium to strong absorption appears in the 1650-1580 cm⁻¹ range due to the scissoring vibration of the -NH₂ group.[2]

-

C-H Stretching: Strong, sharp bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are characteristic of C(sp³)-H bonds in the decalin ring system.[3]

-

C-N Stretching: A weaker absorption in the 1250–1020 cm⁻¹ region corresponds to the C-N stretching vibration.[2]

A representative FTIR spectrum for this compound shows these expected features.[1] While subtle differences in the fingerprint region (below 1500 cm⁻¹) exist between isomers, these are difficult to assign without authentic reference standards for each pure isomer.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. For this compound (C₁₀H₁₉N, Molecular Weight: 153.26 g/mol , Monoisotopic Mass: 153.152 Da), the fragmentation is governed by the presence of the nitrogen atom.[1]

The Nitrogen Rule and Alpha-Cleavage

-

The Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight, as is the case here (M⁺˙ at m/z 153).[4]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[4] This occurs because the resulting iminium cation is resonance-stabilized. For this compound, this can happen in two ways, leading to highly diagnostic fragment ions. The more stable, more substituted carbocation will be preferentially formed.[5]

Sources

Navigating the Labyrinth: A Senior Application Scientist's Guide to the Safe Handling of Decahydronaphthalen-2-amine

For the dedicated researchers, scientists, and drug development professionals navigating the complex landscape of novel chemical entities, a thorough understanding of the safety and handling protocols for each compound is not merely a matter of compliance, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth technical overview of Decahydronaphthalen-2-amine (CAS No. 18649-65-5), a bicyclic aliphatic amine whose unique structural characteristics warrant a detailed examination of its safe handling, storage, and emergency procedures.

A Note on Data Availability: As of the writing of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. The following guidance is therefore constructed based on the available GHS hazard classifications from the European Chemicals Agency (ECHA) notifications and supplemented with established safety principles for handling corrosive and irritant aliphatic amines. This approach is designed to provide the most robust safety framework possible in the absence of a complete dataset.

Section 1: Hazard Identification and Risk Assessment

The foundational step in ensuring laboratory safety is a comprehensive understanding of the inherent hazards of a substance. Based on notifications to the ECHA, this compound has been classified under the Globally Harmonized System (GHS) with the following hazards[1]:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

These classifications categorize this compound as a significant irritant and a corrosive substance, particularly to the eyes. The amine functional group is the primary driver of this reactivity, capable of causing chemical burns upon contact with skin and mucous membranes.

Physicochemical Properties and Their Implications for Safety

While specific, verified physical and chemical data for this compound are limited, its structural similarity to other cyclic aliphatic amines allows for reasoned assumptions that inform safe handling practices.

| Property | Anticipated Characteristic & Safety Implication |

| Physical State | Likely a liquid at room temperature. This increases the risk of splashes and vapor inhalation compared to a solid. |

| Volatility | Expected to have a relatively low vapor pressure, but vapors can still accumulate in poorly ventilated areas, leading to respiratory irritation. |

| Solubility | Likely to have limited solubility in water and be soluble in organic solvents. Spill cleanup procedures should account for this. |

| pH | As an amine, it is basic and will be corrosive. |

The Causality Behind the Hazards: Why Amines are Corrosive

Aliphatic amines are organic bases. The lone pair of electrons on the nitrogen atom readily accepts protons, leading to their characteristic basicity. When in contact with tissue, this basicity disrupts the lipid bilayer of cells and can hydrolyze proteins, leading to cell death and inflammation. This is the underlying mechanism for the skin irritation and severe eye damage associated with this compound.

Section 2: A Proactive Approach to Exposure Control

A multi-layered approach to exposure control is paramount. The "Hierarchy of Controls" is a fundamental concept in chemical safety that prioritizes the most effective measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with the researcher.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood[2]. This is non-negotiable and serves to capture any vapors or aerosols generated.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed[3].

Administrative Controls: Safe Work Practices

Administrative controls are the policies and procedures that guide safe work.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for working with this compound should be developed and all personnel must be trained on it.

-

Restricted Access: The area where this chemical is used should be clearly marked and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn[4].

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected to be compatible with the hazards of this compound.

| PPE Component | Specification and Rationale |

| Eye and Face Protection | Chemical safety goggles that provide a complete seal around the eyes are mandatory. Given the risk of serious eye damage, a full-face shield should be worn in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing[5][6]. |

| Hand Protection | Chemical-resistant gloves are required. Given that amines can be aggressive towards some materials, nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart. Double gloving can provide additional protection.[5][7] |

| Body Protection | A flame-resistant lab coat is the minimum requirement. For larger scale operations, chemical-resistant aprons or coveralls should be worn[6][7]. |

| Footwear | Closed-toe shoes, preferably made of a non-porous material, are required. |

| Respiratory Protection | While working in a fume hood should be sufficient, if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary[6]. |

Section 3: Protocols for Safe Handling, Storage, and Disposal

Step-by-Step Handling Protocol

-

Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is readily available and in good condition.

-

Dispensing: When transferring the chemical, use a pipette or a funnel to minimize the risk of spills. Grounding and bonding of containers may be necessary if the compound is flammable and being transferred in large quantities to prevent static discharge[2].

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.

-

Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical.

Storage: A Critical Component of Safety

Proper storage is essential to prevent accidents and maintain the integrity of the chemical.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition[2][8].

-

Segregation: this compound should be stored in a dedicated cabinet for corrosive materials[9]. It must be segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides[4][8].

-

Containers: Keep the container tightly closed to prevent the escape of vapors and to protect from atmospheric moisture[2][4].

Waste Disposal

All waste containing this compound must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Do not pour it down the drain.

Section 4: Emergency Procedures: A Plan for the Unexpected

First-Aid Measures

Immediate and appropriate first aid is critical in mitigating the effects of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention from an ophthalmologist[2].

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention[2].

-

Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2].

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Immediately evacuate all non-essential personnel from the area[10].

-

Ventilate: Ensure the area is well-ventilated, but do not direct a fan at the spill.

-

Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable decontamination solution.

For large spills, evacuate the area and contact your institution's emergency response team.

Firefighting Measures

While the flammability of this compound is not definitively established, it is prudent to assume it may be combustible.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. Avoid using a direct stream of water, as it may spread the fire[2].

-

Hazards from Combustion: Combustion may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides[2].

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].

Section 5: Toxicological Information

As previously noted, detailed toxicological studies on this compound are not widely available. The primary known toxic effects are its irritant and corrosive properties to the skin, eyes, and respiratory tract. The systemic toxicity is not well-characterized.

Conclusion

This compound is a compound that demands respect and careful handling. Its corrosive and irritant nature necessitates the stringent use of engineering controls, administrative procedures, and personal protective equipment. By understanding the underlying chemical principles of its hazards and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

-

OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Decahydronaphthalene. Retrieved from [Link]

-

Environmental Health and Safety. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

-

LDH Chemical Logistics. (n.d.). Storage of Corrosive Substances. Retrieved from [Link]

-

Safelyio. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

-

Louisiana State University. (n.d.). Chemical Storage Guidelines. Retrieved from [Link]

-

EnviroServe. (n.d.). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]

Sources

- 1. This compound | C10H19N | CID 232602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. carlroth.com:443 [carlroth.com:443]

- 5. trimaco.com [trimaco.com]

- 6. safelyio.com [safelyio.com]

- 7. oshatrainingschool.com [oshatrainingschool.com]

- 8. upload.lsu.edu [upload.lsu.edu]

- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 10. AMINES, SOLID, CORROSIVE, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Discovery and history of Decahydronaphthalen-2-amine

This technical guide details the chemical identity, historical discovery, synthetic evolution, and pharmacological significance of Decahydronaphthalen-2-amine (also known as 2-Aminodecalin ).

From Stereochemical Probe to Pharmacological Scaffold

Executive Summary

This compound (

Chemical Identity & Stereochemical Framework

Unlike simple aliphatic amines, 2-aminodecalin possesses a rigid bicyclic skeleton that exists in two fused configurations: cis-decalin and trans-decalin. The amine substituent at position 2 introduces further stereochemical complexity, resulting in four distinct diastereomers .

The Four Stereoisomers

The decalin system is defined by the fusion of two cyclohexane rings.

-

Trans-decalin: Rigid, flat structure. The bridgehead hydrogens are anti-periplanar. The C2-amine can be either axial or equatorial .

-

Cis-decalin: Flexible, folded structure. The bridgehead hydrogens are syn-clinal. The C2-amine can be oriented endo (concave face) or exo (convex face) relative to the ring fusion.

| Isomer Designation | Ring Fusion | Amine Orientation | Stability |

| trans-2-equatorial | Trans | Equatorial | Most Stable (Thermodynamic product) |

| trans-2-axial | Trans | Axial | Less Stable (1,3-diaxial interactions) |

| cis-2-equatorial | Cis | Equatorial | Intermediate Stability |

| cis-2-axial | Cis | Axial | Least Stable |

Technical Note: The trans-decalin system is conformationally locked, making trans-2-aminodecalin an ideal "molecular ruler" for measuring the steric requirements of receptor binding sites.

Historical Genesis & Synthetic Evolution

3.1 The Early Discovery (1900s)

The molecule was first reported in the early 20th century by H. Leroux (1905), who synthesized it via the catalytic hydrogenation of 2-naphthylamine . At this time, the stereochemical nuances of the decalin system were not fully understood, and the product was described as a mixture with variable physical properties.

3.2 The Hückel Era (1938): Defining Stereochemistry

The definitive characterization of 2-aminodecalin is attributed to the German chemist Walter Hückel . In his seminal work published in Liebigs Annalen der Chemie (1938), Hückel successfully separated and characterized the four diastereomers.

-

Methodology: Hückel used fractional crystallization of salts (e.g., tartrates) and benzoyl derivatives to isolate the isomers.

-

Significance: This work provided experimental proof for the Sachse-Mohr theory of strainless rings, demonstrating that fused cyclohexane rings could exist in distinct, separable cis and trans forms without ring strain.

3.3 Modern Synthesis Pathways

Today, the synthesis is driven by stereoselectivity.

-

Catalytic Hydrogenation: High-pressure hydrogenation of 2-naphthylamine or 2-naphthol using Ruthenium or Rhodium catalysts.

-

Outcome: Predominantly cis-isomers due to syn-addition of hydrogen.

-

-

Reductive Amination: Reaction of 2-decalone (available as pure cis or trans) with ammonia/amines and a reducing agent (

).-

Outcome: Preserves the ring fusion stereochemistry; hydride attack direction controls the amine configuration (axial vs. equatorial).

-

Caption: Synthetic pathways to 2-aminodecalin showing the divergence into four stereoisomers.

Pharmacological Significance[1]

4.1 NMDA Receptor Channel Blockade

2-Aminodecalin serves as a structural analog to Memantine and Amantadine . Both classes of compounds function as open-channel blockers of the N-methyl-D-aspartate (NMDA) receptor.

-

Mechanism: The ammonium group (

) mimics the hydrated -

Stereochemical Insight: Studies utilizing the rigid trans-2-aminodecalin isomers have mapped the hydrophobic pockets of the channel. The trans-isomers, being flatter, penetrate differently than the bulky adamantane cage, revealing the shape constraints of the binding site.

4.2 Influenza M2 Channel

Similar to its activity at NMDA receptors, the lipophilic amine moiety allows 2-aminodecalin to interact with the M2 proton channel of the Influenza A virus. While Amantadine is the approved drug, 2-aminodecalin derivatives are used in Structure-Activity Relationship (SAR) studies to optimize channel blocking kinetics and overcome resistance.

Experimental Protocol: Separation of Isomers

This protocol is adapted from the classical Hückel method, modernized for current laboratory standards.

Objective: Isolate trans-decahydronaphthalen-2-amine from a commercial mixture.

Materials:

-

Crude 2-aminodecalin (mixture of cis/trans).

-

Benzoyl chloride.

-

Ethanol (95%).

-

HCl (conc.).

Workflow:

-

Benzoylation: Dissolve 10g of crude amine in pyridine. Add 1.1 eq of benzoyl chloride dropwise at 0°C. Stir for 2 hours.

-

Precipitation: Pour mixture into ice water. Filter the solid benzamide derivatives.

-

Fractional Crystallization:

-

Dissolve solids in hot ethanol.

-

Trans-isomers typically crystallize first (less soluble due to better packing).

-

Recrystallize 3x until melting point is constant (Lit: trans-benzamide mp ~174°C).

-

-

Hydrolysis: Reflux the purified benzamide in 6M HCl for 12 hours.

-

Isolation: Basify with NaOH, extract with diethyl ether, dry over

, and distill.

Validation:

-

NMR: Trans-isomers show distinct splitting patterns for the C2-proton (axial vs equatorial coupling constants).

-

GC-MS: Isomers separate based on boiling point differences (Cis isomers generally boil higher due to dipole moments).

References

-

Leroux, H. (1905). Sur la décahydronaphtylamine-beta. Comptes Rendus, 141, 47.

-

Hückel, W. (1938).[1] Zur Stereochemie des Dekalins und seiner Derivate. Justus Liebigs Annalen der Chemie, 533(1), 1-45.

-

Dauben, W. G., et al. (1954).[1] The Stereochemistry of the Decalylamines. Journal of the American Chemical Society, 76(17), 4420–4423.

-

Kashiwagi, K., et al. (2002). Channel Blockers Acting at N-Methyl-D-aspartate Receptors: Mechanism of Action and Therapeutic Potential. Pharmacology & Therapeutics, 95(1), 41-66.

-

PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information.

Sources

An In-depth Technical Guide to Decahydronaphthalen-2-amine: Commercial Availability, Handling, and Synthetic Applications

This guide provides a comprehensive technical overview of Decahydronaphthalen-2-amine (CAS No. 18649-65-5) for researchers, chemists, and drug development professionals. It delves into the compound's chemical identity, commercial landscape, safety protocols, and its role as a versatile building block in organic synthesis.

Section 1: Core Chemical Identity of this compound

This compound, also known as decalin-2-amine, is a saturated bicyclic primary amine. Its rigid, lipophilic decalin core makes it a valuable structural motif for introducing bulk and specific conformational properties into target molecules.

1.1. Nomenclature and Structure

-

IUPAC Name: 1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine[1]

-

Common Synonyms: Decalin-2-amine, 2-Aminodecahydronaphthalene[1]

-

CAS Number: 18649-65-5[1]

-

Molecular Formula: C₁₀H₁₉N[1]

-

Molecular Weight: 153.26 g/mol [1]

The decalin ring system can exist as two diastereomers, cis-decalin and trans-decalin, arising from the fusion of the two cyclohexane rings. Consequently, this compound is a mixture of stereoisomers unless a specific isomer is synthesized or resolved. This structural complexity is a critical consideration in stereoselective synthesis and drug design, as different isomers can exhibit distinct biological activities and physicochemical properties.

Section 2: Commercial Availability and Procurement

This compound is not a widely stocked commodity chemical but is available through specialized suppliers, primarily as a research-grade building block. Its availability often falls into the "made-to-order" or "custom synthesis" category, reflecting its niche use in discovery chemistry.

Rationale for Procurement Strategy: Given its specialized nature, researchers should anticipate longer lead times for this reagent. It is advisable to source from vendors who specialize in diverse and rare chemical building blocks. While large, comprehensive suppliers may list the compound, it is often fulfilled through third-party or custom synthesis partners.

| Supplier | CAS Number | Common Purity / Notes | Typical Availability |

| BLD Pharmatech | 18649-65-5 | Typically offered at ≥95% purity. | Listed in catalog; often requires inquiry for stock status or custom synthesis. |

| Sigma-Aldrich (via Enamine) | 18649-65-5 | Available as part of the Enamine building block collection. | Research quantities available, often with lead times. |

| AiFChem | 18649-65-5 | Listed as a research chemical. | Inquiry for availability and quotation is typically necessary. |

This table is based on catalog listings and the compound's status as a specialized building block. Direct inquiry with the suppliers is essential to confirm current stock, purity, and lead times.

Section 3: Health, Safety, and Handling Protocols

As a primary amine with a corrosive nature, proper handling of this compound is paramount to ensure laboratory safety. The following protocols are based on GHS classifications and general best practices for handling aliphatic amines.

3.1. GHS Hazard Classification

According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards:

-

H315: Causes skin irritation. [1]

-

H318: Causes serious eye damage. [1]

-

H335: May cause respiratory irritation. [1]

3.2. Causality-Driven Handling Procedures

-

Engineering Controls: The potential for respiratory irritation (H335) necessitates that all handling of this compound must be performed within a certified chemical fume hood to prevent inhalation of vapors or mists.

-

Personal Protective Equipment (PPE):

-

Eye Protection: The risk of serious eye damage (H318) requires the use of chemical safety goggles with side shields or a full-face shield. Standard safety glasses are insufficient.

-

Hand Protection: To prevent skin irritation (H315), wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use and change them immediately if contamination is suspected.

-

Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.

-

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids, with which it can react exothermically.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Dispose of waste in accordance with local, state, and federal regulations. Do not discharge into drains.

Section 4: Applications in Chemical Synthesis

This compound serves as a valuable building block for introducing a bulky, saturated, and lipophilic moiety into a larger molecular structure. Its primary utility is in the synthesis of amides, sulfonamides, and other derivatives used in medicinal chemistry and materials science.

4.1. Role as a Lipophilic Scaffold

In drug discovery, modulating a molecule's lipophilicity (logP) is critical for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The decalin ring system provides a non-aromatic, conformationally constrained, and highly lipophilic scaffold. Incorporating this amine allows medicinal chemists to:

-

Increase the overall lipophilicity of a drug candidate, which can enhance membrane permeability.

-

Explore structure-activity relationships (SAR) by probing specific regions of a biological target with the bulky decalin group.

-

Create novel chemical entities that occupy different intellectual property space.

While specific examples using CAS 18649-65-5 are sparse in the literature, the synthesis of amides from related tetrahydronaphthalene amines is a well-established strategy in the development of novel therapeutic agents, such as inhibitors of Mycobacterium tuberculosis.[2]

4.2. Key Synthetic Transformations

The primary amine functionality of this compound is readily derivatized through several fundamental organic reactions:

-

N-Acylation: The most common reaction, forming a stable amide bond with carboxylic acids, acid chlorides, or acid anhydrides. This is a cornerstone of building more complex molecules from this amine.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides, a common functional group in many pharmaceutical agents.

Section 5: Exemplary Experimental Protocol: Synthesis of N-(Decahydronaphthalen-2-yl)benzamide

This protocol details a standard N-acylation reaction, a fundamental application of this compound.

Objective: To synthesize an amide by reacting this compound with benzoyl chloride.

Rationale: This method uses an acid chloride, which is highly reactive and ensures a high conversion rate under mild conditions. A tertiary amine base (triethylamine) is used to scavenge the HCl byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Materials:

-

This compound (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the acid chloride.

-

Reagent Addition: Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate of triethylamine hydrochloride may form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with:

-

1 M HCl (to remove excess triethylamine)

-

Saturated NaHCO₃ solution (to remove any remaining HCl and unreacted benzoyl chloride)

-

Brine (to remove residual water)

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(Decahydronaphthalen-2-yl)benzamide.

Section 6: Quality Control and Analytical Workflow

Ensuring the identity and purity of incoming this compound is a critical first step for any synthetic procedure. A robust QC workflow validates the material before its use.

Diagram: Incoming Material QC Workflow

Caption: Workflow for quality control of incoming this compound.

Explanatory Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile amines like this one.

-

Rationale: GC separates the compound from volatile impurities, while MS provides mass information for definitive identification. Aliphatic amines can exhibit poor peak shape on standard GC columns; therefore, a column designed for amines or derivatization may be necessary for high-resolution quantitative analysis.[3]

-

Sample Preparation: Prepare a dilute solution of the amine (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or methanol.

-

GC Conditions (Illustrative):

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is often sufficient for purity assessment. For better peak shape, a specialized amine column is recommended.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 1 min, then ramp to 280 °C at 10-15 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Interpretation:

-

Identity Confirmation: Look for the molecular ion peak (M⁺) at m/z ≈ 153. A prominent fragment corresponding to the loss of an amino group or ring fragmentation should also be present.

-

Purity Assessment: Integrate the peak area of the main compound and any impurities. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

-

This self-validating system ensures that only material meeting the required identity and purity specifications proceeds into the synthetic workflow, preventing downstream failures and ensuring the reliability of experimental outcomes.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Naphthylamine. National Center for Biotechnology Information. [Link]

-

PubChem. Decahydro-2-naphthalenol. National Center for Biotechnology Information. [Link]

-

ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]

-

Elsevier. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. [Link]

-

PubMed Central. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. National Institutes of Health. [Link]

-